Carpropamid

Catalog No.
S580885
CAS No.
104030-54-8
M.F
C15H18Cl3NO
M. Wt
334.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpropamid

CAS Number

104030-54-8

Product Name

Carpropamid

IUPAC Name

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide

Molecular Formula

C15H18Cl3NO

Molecular Weight

334.7 g/mol

InChI

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)

InChI Key

RXDMAYSSBPYBFW-UHFFFAOYSA-N

SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Synonyms

(1RS,3SR)-2,2-dichloro-N-(R)-1-(4-chlorophenyl)ethyl-1-ethyl-3-methylcyclopropanecarboxamide, carpropamid

Canonical SMILES

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl

Enzyme Inhibition:

  • Carpropamid has been shown to inhibit the activity of certain enzymes, particularly succinate dehydrogenase (SDH). SDH is an enzyme involved in the citric acid cycle, also known as the Krebs cycle, which plays a crucial role in cellular respiration. Studies have investigated carpropamid's ability to inhibit specific mutant forms of SDH, such as Val75Met-SDH, which are associated with certain tumor types. []

Antibacterial Activity:

  • Research has explored the potential antibacterial properties of carpropamid. Studies have shown that it can exhibit bactericidal (killing) or bacteriostatic (inhibiting growth) effects against various bacterial strains. However, further research is needed to fully understand its mechanism of action and potential applications. []

Other Potential Applications:

  • Carpropamid is also being investigated for its potential use in other areas of scientific research, such as antifungal and antiprotozoal activity. However, these applications are currently in the early stages of exploration, and more research is necessary to determine its efficacy and safety.

Carpropamid is a synthetic compound classified as a cyclopropylcarboxamide, with the chemical formula C15H18Cl3NO. It is derived from the formal condensation of the carboxy group of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid. This compound is primarily recognized for its fungicidal properties, particularly against rice blast disease caused by the fungus Pyricularia oryzae . Its structural uniqueness includes a cyclopropyl ring and multiple chlorine substituents, which contribute to its biological activity.

Carpropamid acts as a specific inhibitor of the enzyme scytalone dehydratase []. This enzyme plays a crucial role in the synthesis of melanin, a pigment essential for fungal growth and spore formation. By inhibiting this enzyme, carpropamid disrupts melanin production, hindering fungal development and ultimately leading to cell death.

Carpropamid is considered moderately toxic to birds, fish, and earthworms []. However, it shows low acute toxicity to mammals []. Always refer to safety data sheets (SDS) for specific handling procedures and recommended personal protective equipment (PPE) when working with carpropamid.

Carpropamid undergoes several reactions typical of carboxamides, including hydrolysis and substitution reactions. The compound acts as an inhibitor of specific enzymes involved in melanin biosynthesis in fungi. Notably, it inhibits scytalone dehydratase, which plays a crucial role in converting scytalone to other melanin precursors . This inhibition leads to disrupted pigmentation and impaired fungal growth.

Carpropamid exhibits significant antifungal activity, particularly against the rice blast pathogen Pyricularia oryzae. Studies have shown that it effectively inhibits melanin biosynthesis in fungal appressorium cells, which is essential for their pathogenicity . The compound has also been reported to affect pigmentation in various fungal species by targeting specific metabolic pathways . Its efficacy in agricultural applications makes it a valuable fungicide in rice cultivation.

The synthesis of Carpropamid involves several steps:

  • Formation of Cyclopropyl Ring: The initial step typically includes the preparation of the cyclopropyl moiety through cyclization reactions.
  • Chlorination: Chlorination reactions introduce chlorine atoms into the aromatic system.
  • Condensation Reaction: The final step involves the condensation of the cyclopropylcarboxylic acid with an amine to form the carboxamide structure.

These synthetic routes ensure that Carpropamid retains its biological activity while allowing for scalability in production .

Carpropamid is primarily used as a fungicide in agriculture, specifically targeting rice crops to control rice blast disease. Its unique mechanism of action makes it effective against various fungal pathogens, reducing crop losses and improving yield. Additionally, its role in research related to fungal biology and resistance mechanisms provides insights into developing new antifungal agents .

Research has focused on understanding how Carpropamid interacts with fungal enzymes and cellular pathways. Studies indicate that resistance mechanisms in fungi, such as mutations in target enzymes like scytalone dehydratase, can reduce the efficacy of Carpropamid . Understanding these interactions is crucial for enhancing its effectiveness and developing strategies to overcome resistance.

Several compounds share structural or functional similarities with Carpropamid. Here are a few notable examples:

Compound NameStructure TypeBiological Activity
AzoxystrobinStrobilurinBroad-spectrum fungicide
TricyclazoleTriazoleAntifungal agent against rice pathogens
PyraclostrobinStrobilurinEffective against various fungal diseases

Uniqueness of Carpropamid:

  • Carpropamid's specific inhibition of scytalone dehydratase sets it apart from other fungicides that may target different metabolic pathways.
  • Its structural components allow for unique interactions within fungal cells, contributing to its efficacy against specific pathogens like Pyricularia oryzae.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

333.045397 g/mol

Monoisotopic Mass

333.045397 g/mol

Heavy Atom Count

20

LogP

4.23 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104030-54-8

Wikipedia

Carpropamid

Dates

Modify: 2023-09-14

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